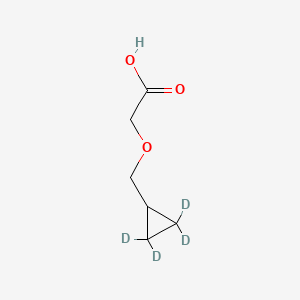

2-(Cyclopropylmethoxy-d4)-acetic Acid

Beschreibung

2-(Cyclopropylmethoxy-d4)-acetic acid is a deuterated derivative of (cyclopropylmethoxy)acetic acid, where four hydrogen atoms in the cyclopropylmethoxy group are replaced with deuterium (D) . This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and pharmacokinetic studies, as deuterium reduces signal interference in spectroscopic analysis and slows metabolic degradation . The compound retains the core structure of its non-deuterated counterpart, featuring a cyclopropane ring attached to a methoxy-acetic acid backbone. Its molecular formula is C₆H₅D₄O₃, with a molecular weight of approximately 141.16 g/mol (adjusted for deuterium substitution) .

Eigenschaften

IUPAC Name |

2-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWMURBOFGBWBO-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COCC(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy-d4)-acetic Acid typically involves the deuteration of 2-(Cyclopropylmethoxy)-acetic Acid. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: Using deuterium gas (D2) in the presence of a catalyst.

Deuterated Reagents: Employing deuterated reagents such as deuterated methanol (CD3OD) in the synthesis process.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The specific conditions and catalysts used can vary depending on the desired level of deuteration and the scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylmethoxy-d4)-acetic Acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted acetic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylmethoxy-d4)-acetic Acid has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

Industry: Utilized in the development of new materials and as a standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylmethoxy-d4)-acetic Acid depends on its specific application. In metabolic studies, it acts as a tracer, allowing researchers to follow its incorporation and transformation in biological systems. The deuterium atoms provide a distinct signal in mass spectrometry, facilitating the tracking of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Acetic Acid Derivatives

| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(Cyclopropylmethoxy-d4)-acetic acid | Cyclopropane, deuterated methoxy, acetic acid | C₆H₅D₄O₃ | ~141.16 |

| (Cyclopropylmethoxy)acetic acid | Cyclopropane, methoxy, acetic acid | C₆H₁₀O₃ | 130.14 |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Bromophenyl, methoxy, acetic acid | C₉H₉BrO₃ | 245.08 |

| 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | Benzofuran, cyclohexyl, thioether, acetic acid | C₁₉H₂₄O₃S | 332.44 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dichlorophenoxy, acetic acid | C₈H₆Cl₂O₃ | 221.04 |

Key Observations :

- Cyclopropane vs.

- Deuterium Effects: The deuterated methoxy group in 2-(Cyclopropylmethoxy-d4)-acetic acid reduces vibrational modes and may weaken hydrogen-bonding interactions compared to the non-deuterated version, affecting crystallization behavior .

Physicochemical Properties

Table 2: Physicochemical Properties

*Deuterium substitution minimally impacts solubility but may alter melting points due to isotopic packing effects .

Stability and Reactivity

- Deuterated compounds exhibit slower degradation in metabolic pathways, extending half-life in biological systems .

Biologische Aktivität

2-(Cyclopropylmethoxy-d4)-acetic Acid is a compound of interest in pharmaceutical and biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Overview of Biological Activity

The compound is primarily studied for its effects on various biological systems, particularly in the context of neurological disorders and metabolic pathways. Its structure allows it to interact with specific biological targets, leading to various pharmacological effects.

2-(Cyclopropylmethoxy-d4)-acetic Acid is believed to exert its biological effects through the modulation of neurotransmitter systems and ion channels. Notably, it may affect voltage-gated sodium channels similar to other compounds in its class, which is crucial for regulating neuronal excitability and preventing seizure activity.

Target Interactions

- Voltage-Gated Sodium Channels : The primary target for many anticonvulsants, including derivatives of this compound.

- Phosphodiesterase Inhibition : Emerging evidence suggests that this compound may also influence phosphodiesterase activity, impacting cAMP levels and thus modulating cellular signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of 2-(Cyclopropylmethoxy-d4)-acetic Acid indicates rapid absorption and distribution within the body. It is metabolized primarily in the liver, where it may be converted into active metabolites that enhance its therapeutic effects.

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | High |

| Metabolism | Hepatic (liver) |

| Elimination Half-life | Variable (dependent on dosage) |

| Excretion | Renal |

Case Studies and Research Findings

- Anticonvulsant Activity : In a study examining the effects of 2-(Cyclopropylmethoxy-d4)-acetic Acid on seizure models in rodents, the compound demonstrated significant anticonvulsant properties. The results indicated a dose-dependent reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy.

- Neuroprotective Effects : Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study showed that treatment with 2-(Cyclopropylmethoxy-d4)-acetic Acid resulted in reduced apoptosis markers in neuronal cultures exposed to neurotoxic agents.

- Metabolic Pathway Studies : Investigations into the metabolic pathways revealed that 2-(Cyclopropylmethoxy-d4)-acetic Acid interacts with several key enzymes involved in energy metabolism. This interaction may enhance insulin sensitivity and glucose uptake in peripheral tissues, indicating potential applications in metabolic disorders such as diabetes.

Safety Profile

While the biological activity of 2-(Cyclopropylmethoxy-d4)-acetic Acid is promising, safety assessments are crucial. Toxicological studies have indicated potential risks associated with high doses, including gastrointestinal irritation and hepatotoxicity. The compound should be handled with care due to its classification as harmful if ingested or if it comes into contact with skin.

Future Directions

Research into 2-(Cyclopropylmethoxy-d4)-acetic Acid is ongoing, with several avenues being explored:

- Clinical Trials : Future clinical trials will be essential to establish its efficacy and safety profile in humans.

- Combination Therapies : Investigating its use in combination with other antiepileptic drugs could enhance therapeutic outcomes.

- Mechanistic Studies : Further elucidation of its mechanisms will help optimize its use in various neurological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.